(2R)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid
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Overview
Description
(2R)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid is an organic compound with a molecular formula of C9H10ClNO3 This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation and reduction, to form an intermediate compound.
Amination: The intermediate is then aminated using appropriate reagents to introduce the amino group.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2R)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-4-methoxyphenyl)acetic acid: Similar structure but lacks the amino group.
(3-chloro-4-methoxyphenyl)(hydroxy)acetic acid: Similar structure with a hydroxy group instead of an amino group.
Uniqueness
(2R)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
FOSCCJQLVQVWDM-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](C(=O)O)N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)Cl |
Origin of Product |
United States |
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